

# Comparative Guide: FTIR Spectral Analysis of (4-Bromophenyl)(2-methylphenyl)methanol

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: (4-Bromophenyl)(2-methylphenyl)methanol

CAS No.: 944695-76-5

Cat. No.: B1532358

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## Executive Summary

This technical guide provides a high-resolution spectral analysis of **(4-Bromophenyl)(2-methylphenyl)methanol** (CAS: 17100-58-2), a diarylmethanol intermediate used in pharmaceutical synthesis.<sup>[1]</sup>

Unlike generic spectral databases, this guide focuses on comparative performance—specifically, how to distinguish this compound from its structural analogs (e.g., 4-bromobenzhydrol) and synthetic precursors (e.g., 4-bromobenzaldehyde) using Fourier Transform Infrared (FTIR) spectroscopy.<sup>[1]</sup> The analysis highlights the critical "fingerprint" markers introduced by the ortho-methyl substitution, which serves as the primary differentiator in quality control workflows.

## Part 1: Technical Specifications & Structural Context<sup>[2]</sup>

Property	Specification
Chemical Name	(4-Bromophenyl)(2-methylphenyl)methanol
CAS Number	17100-58-2
Molecular Formula	C <sub>14</sub> H <sub>13</sub> BrO
Molecular Weight	277.16 g/mol
Physical State	Solid (MP: 76–80 °C)
Core Moiety	Diarylmethanol (Benzhydrol) scaffold
Key Substituents	Para-bromo (4-position), Ortho-methyl (2-position)

## Structural Significance in Spectroscopy

The molecule features two distinct aromatic rings:

- Ring A: Para-substituted (1,4-disubstitution) with a bromine atom.[1]
- Ring B: Ortho-substituted (1,2-disubstitution) with a methyl group.[1]

This asymmetry creates a unique spectral signature in the fingerprint region (600–900 cm<sup>-1</sup>) that allows for immediate differentiation from symmetric analogs like 4,4'-dibromobenzhydrol.

## Part 2: Comparative FTIR Spectral Performance

The following data compares the target product against its most common synthetic precursor (4-Bromobenzaldehyde) and a close structural analog (4-Bromobenzhydrol).

### Table 1: Critical Spectral Bands for Identification

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment & Diagnostic Value
O-H Stretch	3250–3450	Broad, Med	Product Marker. Indicates formation of the alcohol.[1] Absent in aldehyde/ketone precursors.[1]
C-H Stretch (sp <sup>3</sup> )	2920–2960	Weak/Med	Methyl Marker. Specific to the ortho-methyl group.[1] Absent in non-methylated analogs (e.g., 4-bromobenzhydrol).[1]
C=O Stretch	1680–1700	Absent	Purity Marker. Presence of a strong peak here indicates unreacted aldehyde/ketone precursor.
C=C Aromatic	1580–1600	Medium	Skeletal ring vibrations.[1] Common to all diaryl systems. [1]
C-O Stretch	1020–1050	Strong	Secondary alcohol C-O stretch.[1] Confirms the benzhydrol core.
OOP Bending (p)	810–840	Strong	Para-Substitution. Characteristic of the 4-bromophenyl ring (2 adjacent H atoms).[1]
OOP Bending (o)	730–770	Strong	Ortho-Substitution. Characteristic of the

2-methylphenyl ring (4 adjacent H atoms).[1]

C-Br Stretch

500–700

Med/Strong

Aryl bromide stretch.  
[1] Often obscured but critical for halogen confirmation.[1]

## Detailed Comparative Analysis

### 1. Differentiation from Precursors (Reaction Monitoring)

When synthesizing this compound via Grignard reaction (e.g., 4-Bromobenzaldehyde + 2-Methylphenylmagnesium bromide), the most critical performance metric is the disappearance of the Carbonyl (C=O) peak.

- Precursor (Aldehyde): Shows a sharp, intense band at  $\sim 1690\text{--}1700\text{ cm}^{-1}$ . [1]
- Target (Alcohol): Must show zero absorbance in the  $1700\text{ cm}^{-1}$  region. [1] The appearance of a broad O-H band at  $3300\text{ cm}^{-1}$  confirms the nucleophilic addition was successful.

### 2. Differentiation from Non-Methylated Analogs

A common impurity or confusion point is 4-Bromobenzhydrol (lacking the methyl group). [1]

- Target Product: Displays distinct aliphatic C-H stretching bands at  $\sim 2920\text{ cm}^{-1}$  and  $\sim 2850\text{ cm}^{-1}$  arising from the ortho-methyl group. [1]
- Analog: Lacks these aliphatic bands (only aromatic C-H  $>3000\text{ cm}^{-1}$  are present). [1][2]
- Fingerprint Region: The target product exhibits a "dual-pattern" in the fingerprint region: one band for para-substitution ( $\sim 820\text{ cm}^{-1}$ ) and a separate band for ortho-substitution ( $\sim 750\text{ cm}^{-1}$ ). [1] The analog only shows the para and mono-substituted phenyl patterns.

## Part 3: Experimental Protocol for Spectral Validation

To ensure reproducible spectral data, follow this self-validating protocol. This method minimizes water interference which can obscure the O-H region.

## Method A: ATR (Attenuated Total Reflectance) - Recommended[1][2]

- Applicability: Solid crystals or neat powder.[1]
- Prerequisite: Sample must be dried (vacuum oven at 40°C for 4 hours) to remove synthesis solvents (ether/THF).[1]

### Step-by-Step:

- Background Scan: Collect an air background (32 scans, 4 cm<sup>-1</sup> resolution).[1]
- Sample Loading: Place ~5 mg of **(4-Bromophenyl)(2-methylphenyl)methanol** onto the diamond crystal.
- Compression: Apply high pressure using the anvil to ensure intimate contact.[1] Note: Poor contact results in weak C-H bands.[1]
- Acquisition: Scan from 4000 to 400 cm<sup>-1</sup>.
- Validation: Check the baseline at 1800–2500 cm<sup>-1</sup>. Significant noise here indicates poor crystal contact.[1]

## Method B: KBr Pellet (Transmission)[2]

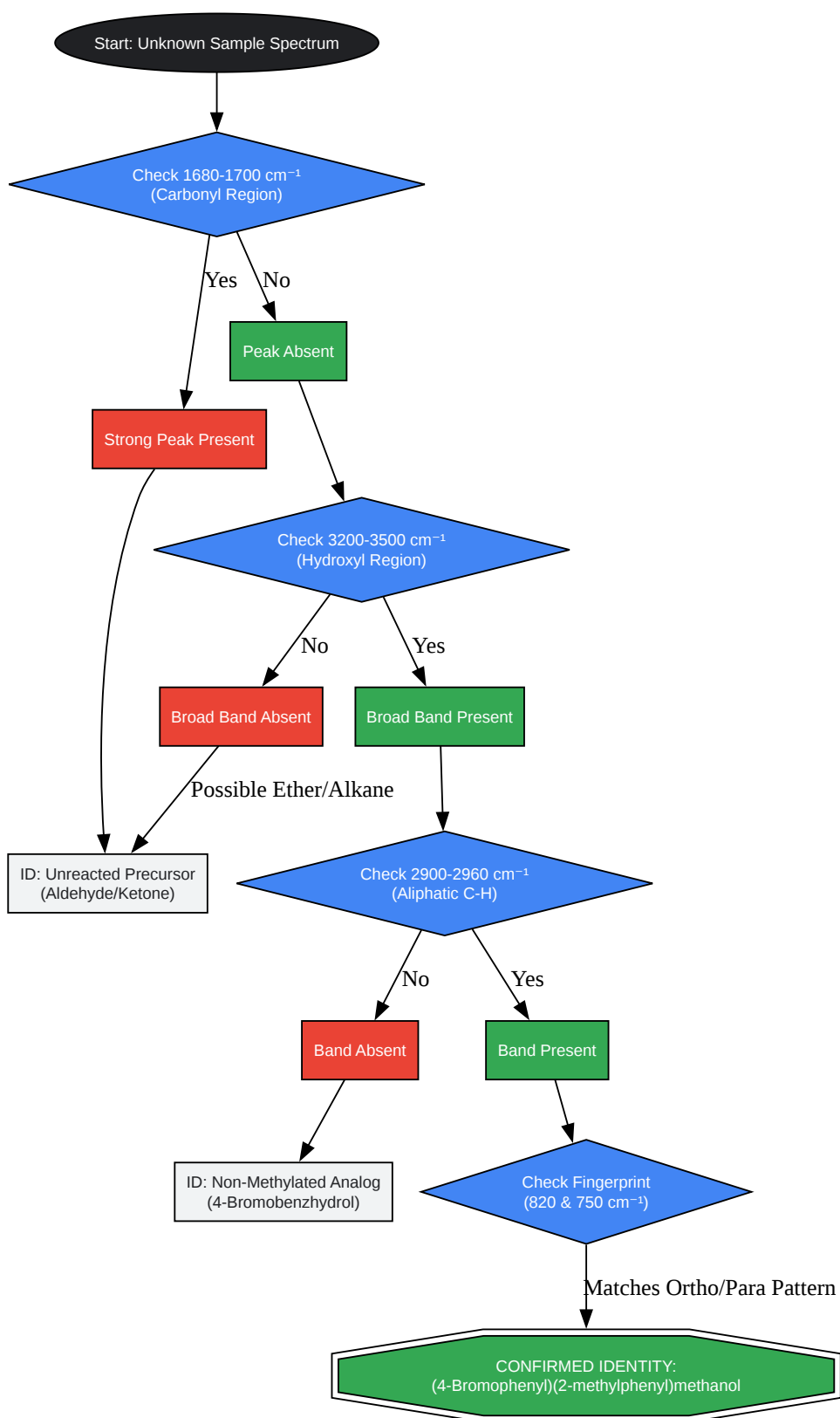
- Applicability: High-resolution fingerprinting.[1]

### Step-by-Step:

- Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dry).[1]
- Grind to a fine powder using an agate mortar (prevent water absorption).
- Press at 10 tons for 2 minutes to form a transparent disc.
- QC Check: If the pellet is opaque, light scattering will distort the baseline (the "Christiansen effect"). Re grind and repress.[1][3][4][5]

## Part 4: Analytical Workflow Diagram

The following decision tree illustrates the logic for confirming the identity of **(4-Bromophenyl)(2-methylphenyl)methanol** and distinguishing it from common process impurities.



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Figure 1: Logic gate for spectral identification.[1] Note the critical role of the methyl C-H stretch in distinguishing the target from generic benzhydrols.

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